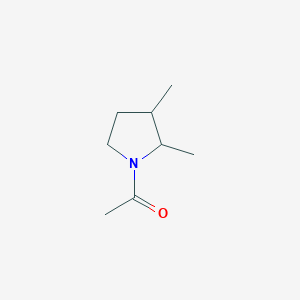

1-(2,3-Dimethylpyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-(2,3-dimethylpyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6-4-5-9(7(6)2)8(3)10/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTGIXIJSURGIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C1C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylpyrrolidin-1-yl)ethanone typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-dimethylpyrrolidine with ethanoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. Industrial methods also focus on the scalability of the synthesis process, ensuring that large quantities of the compound can be produced efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylpyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

Scientific Research Applications

1-(2,3-Dimethylpyrrolidin-1-yl)ethanone has garnered attention for its potential applications across several domains:

Medicinal Chemistry

The compound is being investigated for its role as a building block in the synthesis of pharmaceutical agents. Its unique structure allows it to interact with biological targets, making it a candidate for drug development aimed at various therapeutic areas.

Research indicates that this compound may modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine. This modulation could have implications for mood regulation, cognitive function, and motor control.

Case Study: Neurotransmitter Modulation

In studies examining the effects of pyrrolidine derivatives on neurotransmitter systems, compounds similar to this compound demonstrated significant activity in enhancing dopaminergic signaling pathways, suggesting potential applications in treating neurological disorders .

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to N-oxides or other oxidized derivatives | Hydrogen peroxide |

| Reduction | Converts ethanone group to alcohols | Sodium borohydride |

| Substitution | Replaces ethanone group with other functional groups | Amines or thiols |

Agrochemicals

In agricultural chemistry, derivatives of this compound are explored for their potential use as agrochemicals, leveraging their biological activity against pests or pathogens.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylpyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pyrrolidine Ring

- 1-((2R,3S,4S)-4-Methyl-2,3-diphenylpyrrolidin-1-yl)ethanone (6f): Features bulky phenyl and methyl groups, enhancing steric hindrance and reducing solubility in polar solvents. Synthesized via flash chromatography, yielding a colorless oil (dr = 74:26) .

- 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone: The hydroxymethyl group increases polarity, improving aqueous solubility compared to methyl-substituted analogs. This compound is a pharmaceutical intermediate with 98% purity .

- This structure is associated with higher thermal stability .

Physicochemical Properties

- Melting Points: 1-(2-Methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone: 104–106°C . 1-(2,3-Dimethylpyrrolidin-1-yl)ethanone (inferred): Likely a liquid or low-melting solid due to reduced symmetry compared to phenyl-substituted analogs.

- Lipophilicity :

Data Table: Key Comparisons

Research Implications

The structural flexibility of pyrrolidine ethanones enables tailored modifications for specific applications. For instance:

- Drug Design : Introducing polar groups (e.g., hydroxymethyl) improves solubility for CNS-targeting drugs .

- Forensic Science : Bulky substituents (e.g., diphenyl) aid in differentiating psychoactive analogs via HRMS and NMR .

- Catalysis : Pyrrolidine-based ketones serve as ligands in asymmetric synthesis, though steric effects from dimethyl groups may influence enantioselectivity .

Biological Activity

1-(2,3-Dimethylpyrrolidin-1-yl)ethanone, also known by its CAS number 1849240-34-1, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes. Research indicates that it may act as a modulator of neurotransmitter systems, particularly those involving acetylcholine and dopamine. This modulation can lead to significant effects on mood, cognition, and motor functions.

Pharmacological Effects

Antidepressant Activity : Studies have shown that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often attributed to the compound's ability to enhance synaptic transmission in serotonergic pathways.

Cognitive Enhancement : In preclinical trials, this compound has demonstrated potential for improving cognitive functions such as memory and learning. The enhancement is believed to be linked to increased cholinergic activity.

Analgesic Properties : Some derivatives of this compound have been explored for their analgesic properties, suggesting that they may be useful in pain management therapies.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antidepressant | Improved mood in animal models | |

| Cognitive Enhancement | Enhanced memory and learning abilities | |

| Analgesic | Pain relief in preclinical studies |

Case Study: Antidepressant Effects

A study published in 2020 investigated the antidepressant-like effects of various pyrrolidine derivatives, including this compound. The research utilized the forced swim test and tail suspension test to measure behavioral changes in rodents. Results indicated a significant reduction in immobility time compared to control groups, suggesting that the compound may exert a rapid antidepressant effect through serotonergic mechanisms .

Case Study: Cognitive Enhancement

In another study focusing on cognitive enhancement, researchers administered this compound to rats subjected to memory tests. The results showed improved performance in tasks designed to assess spatial learning and memory retention. This effect was hypothesized to be mediated by increased acetylcholine levels in the hippocampus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.